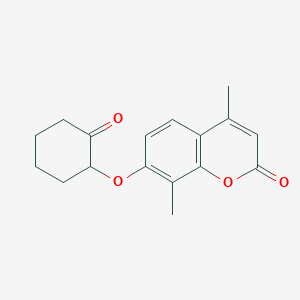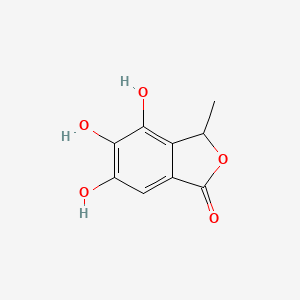
4,5,6-Trihydroxy-3-methylphthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trihydroxy-3-methylphthalide is a chemical compound belonging to the phthalide family. Phthalides are a relatively small group of natural compounds found in several plant families and some genera of fungi and liverworts . This compound is known for its bioactive properties, including antioxidant and nematicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-trihydroxy-3-methylphthalide can be achieved through various chemical reactions. One common method involves the bioassay-guided fractionation of metabolites from fungi such as Cephalosporium sp. AL031 . The compound can also be synthesized using the Alder–Rickert reaction between diene and dimethyl acetylenedicarboxylate (DMAD) to form a polysubstituted benzene ring, followed by further chemical transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using fungi that naturally produce this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trihydroxy-3-methylphthalide undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Addition and Elimination: These reactions often involve the use of acids or bases as catalysts.
Cycloaddition: This reaction can be facilitated by using dienes and dienophiles under thermal or photochemical conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced bioactive properties, such as increased antioxidant or nematicidal activities .
Scientific Research Applications
4,5,6-Trihydroxy-3-methylphthalide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of 4,5,6-trihydroxy-3-methylphthalide involves its interaction with cellular proteins and nucleic acids. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress . It also exhibits nematicidal activity by disrupting the cellular processes of nematodes, leading to their mortality .
Comparison with Similar Compounds
- 4,6-Dihydroxy-5-methoxy-7-methylphthalide
- 4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran
- 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran
Comparison: 4,5,6-Trihydroxy-3-methylphthalide is unique due to its specific hydroxylation pattern, which contributes to its distinct bioactive properties. Compared to similar compounds, it has shown moderate nematicidal activity and significant antioxidant activity . Its unique structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H8O5 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
4,5,6-trihydroxy-3-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O5/c1-3-6-4(9(13)14-3)2-5(10)7(11)8(6)12/h2-3,10-12H,1H3 |
InChI Key |
AGUVVAYMPQDJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=C(C=C2C(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


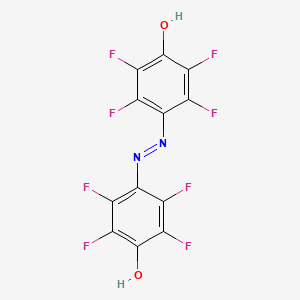
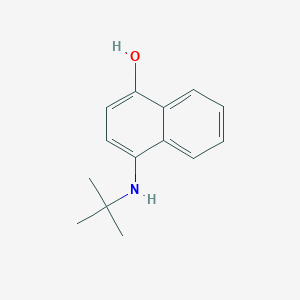

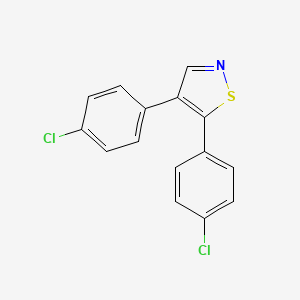
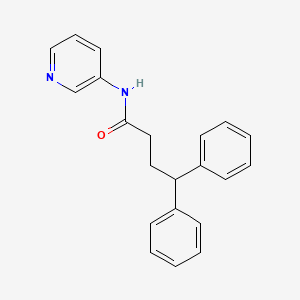

![4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843866.png)

![4,6,7,10-tetramethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843879.png)

![4,6,7-trimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843895.png)

![4-[1-(4-Hydroxyphenyl)-2-phenylhex-1-enyl]phenol](/img/structure/B10843920.png)
